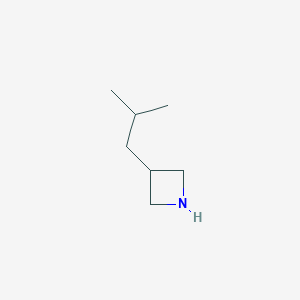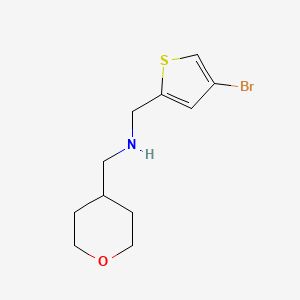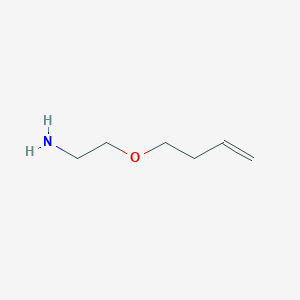
2-(3-Bromophenyl)hexan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)hexan-2-amine is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Bromophenyl)hexan-2-amine is1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(3-Bromophenyl)hexan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications
- Palladium-catalyzed amination of aryl halides is a fundamental reaction in organic synthesis, involving bromophenyl substrates. Ligands have been developed to enhance the efficiency of these reactions, allowing for the room-temperature catalytic amination of many aryl chloride, bromide, and triflate substrates, including chloropyridines and functionalized aryl halides (Wolfe et al., 2000). These advancements suggest that compounds like "2-(3-Bromophenyl)hexan-2-amine" could serve as intermediates in the synthesis of complex amines through palladium-catalyzed coupling reactions.
Material Functionalization
- The post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms involves the functionalization of materials with amine groups. This process enables the incorporation of new functionalities under mild conditions, highlighting the potential of bromophenylamines in constructing and modifying advanced materials (Wang et al., 2011).
Environmental Applications
- In the context of environmental science, bromophenylamines have been investigated for CO2 capture. A study on a task-specific ionic liquid demonstrates the reversible sequestration of CO2, showcasing the potential of bromophenyl compounds in developing new materials for gas capture and storage (Bates et al., 2002). This suggests that "2-(3-Bromophenyl)hexan-2-amine" might be explored for similar environmental applications.
Advanced Chemical Synthesis
- The synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines underlines the versatility of bromophenyl compounds in organic synthesis. These reactions, facilitated by CuI catalysis, provide a pathway to heterocyclic compounds, hinting at the potential use of "2-(3-Bromophenyl)hexan-2-amine" in the synthesis of benzimidazole derivatives (Lygin & Meijere, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)hexan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANQTPZONDWWAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C1=CC(=CC=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)





![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)
